N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide features a hybrid heterocyclic scaffold combining 1,2,4-triazole, benzothiazole, and 4-methoxybenzamide moieties. Key structural attributes include:
- A thioether linkage (-S-) connecting the triazole to a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl group, enhancing electronic delocalization.
- A 4-methoxybenzamide substituent on the triazole’s methyl group, contributing to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S2/c1-3-4-13-30-20(14-25-22(32)16-9-11-17(33-2)12-10-16)28-29-24(30)34-15-21(31)27-23-26-18-7-5-6-8-19(18)35-23/h5-12H,3-4,13-15H2,1-2H3,(H,25,32)(H,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEIDGQJCFWLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CNC(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with abenzo[d]thiazol-2-yl moiety have been reported to exhibit anti-inflammatory properties and anti-tubercular activity. These activities suggest that the compound may target enzymes or proteins involved in inflammation and tuberculosis.
Mode of Action
Compounds with similar structures have been found to inhibitCOX-1 , an enzyme involved in inflammation. This suggests that the compound might interact with its targets, leading to changes in their activity or function.
Biochemical Pathways
For instance, it could impact the cyclooxygenase pathway involved in inflammation or the cellular processes of Mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibitanti-inflammatory and anti-tubercular activities, suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit COX-1, an enzyme involved in inflammation. The nature of these interactions is often complex, involving both covalent and non-covalent bonds.
Cellular Effects
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide influences cell function in various ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the production of prostaglandins, which are involved in inflammation.
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. For example, it inhibits the enzyme COX-1, thereby reducing the production of prostaglandins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary depending on the conditions of the experiment.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. At certain threshold levels, the compound exhibits specific effects, while at high doses, it may cause toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Benzo[d]thiazole moiety: Known for its antimicrobial properties.
- 1,2,4-Triazole ring: Associated with various biological activities, including antifungal and anticancer effects.
- Benzamide structure: Often linked to neuroactive and anti-inflammatory properties.
The molecular formula of this compound is with a molecular weight of approximately 518.61 g/mol.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the benzo[d]thiazole and triazole moieties enhances its bioactivity against various pathogens.
2. Anticancer Activity
Research has shown that compounds with similar structures can exhibit notable anticancer effects. For instance, derivatives of triazole have been reported to inhibit cancer cell proliferation effectively.
The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the triazole ring can enhance cytotoxicity against cancer cells.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that it may work by:
- Inhibiting key enzymes involved in cellular proliferation.
- Inducing apoptosis in cancer cells through mitochondrial pathways.
Molecular docking studies have indicated potential interactions with proteins involved in cancer signaling pathways, enhancing its therapeutic profile.
Case Studies
Several case studies have documented the biological efficacy of similar compounds:
-
Evren et al. (2019) : Developed thiazole-based compounds that demonstrated selective cytotoxicity against A549 and NIH/3T3 cell lines.
- Findings : Compound 19 showed strong selectivity with an IC50 value of 12 µM against A549 cells.
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Research on Triazole Derivatives : Various studies have highlighted the broad-spectrum activity of triazole derivatives against multiple cancer cell lines and pathogens.
- Example : A triazole derivative exhibited significant activity against resistant bacterial strains with an IC50 value of 8 µg/mL .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thiazole Hybrids
(a) S-Alkylated 1,2,4-Triazoles ()
Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] share the triazole-thioether motif but differ in substituents:
- Phenylsulfonyl and difluorophenyl groups replace the benzothiazole and methoxybenzamide moieties.
- These compounds exhibit tautomerism (thiol-thione equilibrium), which is absent in the target compound due to its stable alkylated triazole structure .
(b) N-(Benzo[d]thiazol-2-ylcarbamothioyl)-2-methylbenzamide ()
This analogue retains the benzothiazole and benzamide groups but lacks the triazole core. The thiourea linkage (-N-C(S)-N-) instead of the thioether-triazole chain may reduce metabolic stability due to susceptibility to hydrolysis .
Triazole Derivatives with Varied Substituents
(a) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) ()
- Features a thiadiazole ring fused with pyridine and benzamide.
- The acetylpyridinyl group introduces electron-withdrawing effects, contrasting with the electron-donating 4-methoxy group in the target compound.
Biological Relevance: Thiadiazole-pyridine hybrids are known for antimicrobial activity, suggesting the target compound’s triazole-benzothiazole system may offer distinct pharmacological profiles .
Benzothiazole-Amide Derivatives
(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Combines a chlorothiazole with difluorobenzamide .
- The fluorine atoms increase electronegativity and metabolic stability compared to the target’s methoxy group.
Antioxidant Thiazole/Thiadiazole Derivatives ()
Compounds like N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles prioritize arylmethylamine moieties for radical scavenging. The target compound’s 4-methoxybenzamide may similarly contribute to antioxidant capacity, but its triazole-benzothiazole core could enable dual functionality (e.g., enzyme inhibition + redox modulation) .
Comparative Data Table
Research Findings and Implications
- 4-Methoxybenzamide : This group’s electron-donating methoxy substituent may improve solubility and pharmacokinetics relative to halogenated benzamides (e.g., ’s difluorobenzamide) .
- Butyl Group : The butyl chain on the triazole increases hydrophobicity, which could enhance blood-brain barrier penetration compared to shorter alkyl chains in analogues like 8a .
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, starting with the formation of the triazole core, followed by thioether linkage between the benzothiazole and triazole moieties. Key steps include:
- Thioether bond formation : Requires coupling of a benzothiazole-derived thiol with a chloroacetyl intermediate under basic conditions (pH 8–9) .
- Triazole ring assembly : Cyclization using thiourea or hydrazine derivatives at 80–100°C in polar aprotic solvents (e.g., DMF) .
- Final functionalization : Introduction of the 4-methoxybenzamide group via nucleophilic substitution or amide coupling . Optimization Tip: Control temperature and solvent polarity to minimize side products (e.g., oxidation of thiols) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural validation requires:
- NMR spectroscopy : Confirms regiochemistry of the triazole ring and substitution patterns (e.g., ¹H NMR for methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ expected at m/z ~528.2) .
- X-ray crystallography : Resolves 3D conformation, particularly for the benzothiazole-triazole interface .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Anticancer potential : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and melanoma cell lines via tubulin inhibition .
- Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC 32 µg/mL) linked to thiazole-mediated membrane disruption .
- Mechanistic ambiguity : Contradictory data on kinase inhibition vs. DNA intercalation; requires target-specific assays (e.g., ELISA, SPR) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in thioether bond formation?
- Solvent selection : Replace DMF with DMSO to enhance nucleophilicity of thiolate intermediates .
- Catalysis : Use Cu(I) catalysts (e.g., CuBr) to accelerate coupling kinetics .
- In-line monitoring : Employ HPLC or FTIR to track reaction progress and identify byproducts (e.g., disulfides) .
Q. What strategies resolve contradictions in reported biological mechanisms?
- Orthogonal assays : Compare results from thermal shift assays (target stabilization) with cellular viability data to distinguish direct vs. indirect effects .
- Proteomic profiling : Use SILAC-based mass spectrometry to identify binding partners in cancer cells .
- Metabolite analysis : Assess stability in serum (e.g., t₁/₂ < 2 hours may explain variable activity) .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Map interactions with β-tubulin (PDB ID: 1SA0) to prioritize modifications at the butyl-triazole group .
- MD simulations : Predict solubility enhancements by substituting the 4-methoxybenzamide with polar groups (e.g., sulfonamide) .
- QSAR models : Correlate logP values (>3.5) with improved blood-brain barrier penetration for neuro-oncology applications .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers and analyze via LC-MS to identify hydrolysis-prone sites (e.g., amide bonds) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC .
- Light sensitivity tests : Monitor photodegradation under UV/visible light to assess need for formulation additives .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across cell lines?
- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Control for efflux pumps : Use ABC transporter inhibitors (e.g., verapamil) to assess P-gp-mediated resistance .
- Batch variability : Compare compound purity (>95% by HPLC) and salt forms (free base vs. hydrochloride) .
Comparative Structural Analysis
Q. How does the butyl group in the triazole ring influence activity compared to phenyl analogs?
- Hydrophobicity : The butyl chain enhances membrane permeability (logP increased by ~0.8 vs. phenyl) but reduces aqueous solubility .
- Steric effects : Bulkier substituents impair binding to narrow enzymatic pockets (e.g., kinase ATP sites) .
- Synthetic flexibility : Butyl groups allow easier functionalization via alkylation or oxidation .
Experimental Design Recommendations
Q. What in vivo models are suitable for preclinical testing?
- Xenograft models : Use immunodeficient mice with patient-derived tumor grafts (PDX) for translational relevance .
- PK/PD studies : Monitor plasma concentrations and tumor uptake via radiolabeling (¹⁴C or ³H) .
- Toxicity screening : Assess hepatotoxicity in zebrafish models (LC₅₀ > 50 µM) before rodent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
